Cas no 896044-24-9 (3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine)

3-(Benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine is a pyridazine derivative featuring a benzylthio substituent at the 3-position and a 2-methoxyphenyl group at the 6-position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in heterocyclic synthesis. The benzylthio moiety enhances reactivity for further functionalization, while the methoxyphenyl group contributes to electronic modulation, influencing binding affinity in target interactions. Its structural framework makes it suitable for developing bioactive molecules, particularly in kinase inhibition or antimicrobial applications. The compound exhibits moderate stability under standard conditions, facilitating handling in synthetic workflows. Its well-defined structure allows for precise modifications, supporting structure-activity relationship studies in drug discovery.
3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine structure
896044-24-9 structure
Product Name:3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine
CAS No:896044-24-9
MF:C18H16N2OS
MW:308.397442817688
CID:6013112
PubChem ID:7206031
Update Time:2025-06-12

3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine
    • 3-benzylsulfanyl-6-(2-methoxyphenyl)pyridazine
    • MLS000678625
    • DTXSID101326238
    • F1899-0843
    • HMS2725B16
    • AKOS024618390
    • 896044-24-9
    • CHEMBL1366870
    • SMR000323854
    • 3-(benzylthio)-6-(2-methoxyphenyl)pyridazine
    • Inchi: 1S/C18H16N2OS/c1-21-17-10-6-5-9-15(17)16-11-12-18(20-19-16)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
    • InChI Key: XLBOLRVLCGGOCP-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC=C2)=NN=C(C2=CC=CC=C2OC)C=C1

Computed Properties

  • Exact Mass: 308.09833431g/mol
  • Monoisotopic Mass: 308.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 60.3Ų

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3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine Related Literature

Additional information on 3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine

Recent Advances in the Study of 3-(Benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine (CAS: 896044-24-9)

The compound 3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine (CAS: 896044-24-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its pyridazine core and substituted phenyl and benzylsulfanyl groups, has been the subject of several studies aimed at elucidating its pharmacological properties and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.

Recent studies have focused on optimizing the synthetic routes for 3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that significantly reduces the number of steps and increases the overall efficiency of the process. The method involves the condensation of 2-methoxyphenylboronic acid with a pyridazine precursor, followed by a thioetherification reaction with benzyl mercaptan. This approach not only simplifies the synthesis but also enhances the scalability of the compound, making it more accessible for further pharmacological studies.

In terms of biological activity, preliminary in vitro studies have demonstrated that 3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine exhibits promising inhibitory effects on certain kinase enzymes implicated in inflammatory and oncogenic pathways. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 highlighted the compound's ability to selectively inhibit JAK2 and EGFR kinases at micromolar concentrations. These findings suggest potential applications in the treatment of cancers and autoimmune diseases, although further in vivo studies are required to validate these effects and assess the compound's safety profile.

Another area of interest is the compound's potential as a scaffold for the development of new antimicrobial agents. A recent study in the European Journal of Medicinal Chemistry explored the structural modifications of 3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine to enhance its antibacterial and antifungal properties. The researchers synthesized a series of derivatives and evaluated their activity against a panel of pathogenic microorganisms. Several derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, indicating the compound's versatility as a lead structure for antimicrobial drug discovery.

Despite these promising findings, challenges remain in the development of 3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine as a therapeutic agent. Issues such as poor solubility and metabolic stability have been identified in preclinical studies, necessitating further structural optimization. Researchers are currently exploring prodrug strategies and formulation technologies to overcome these limitations. Additionally, the compound's mechanism of action and off-target effects require more detailed investigation to ensure its specificity and safety in clinical applications.

In conclusion, 3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine (CAS: 896044-24-9) represents a promising candidate for drug development, with demonstrated activity in kinase inhibition and antimicrobial applications. Ongoing research efforts are focused on addressing its pharmacokinetic and pharmacodynamic challenges to unlock its full therapeutic potential. The compound's unique structural features and biological activities make it a valuable subject for future studies in chemical biology and medicinal chemistry.

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